molecular formula C15H12ClN3O5 B5815857 N'-{[(5-chloro-2-methoxyphenyl)carbonyl]oxy}-3-nitrobenzenecarboximidamide

N'-{[(5-chloro-2-methoxyphenyl)carbonyl]oxy}-3-nitrobenzenecarboximidamide

Cat. No.: B5815857
M. Wt: 349.72 g/mol
InChI Key: VHFXMKVMQDZHLX-UHFFFAOYSA-N
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Description

N’-{[(5-chloro-2-methoxyphenyl)carbonyl]oxy}-3-nitrobenzenecarboximidamide is a complex organic compound characterized by the presence of a chloro, methoxy, and nitro functional group

Properties

IUPAC Name

[(Z)-[amino-(3-nitrophenyl)methylidene]amino] 5-chloro-2-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O5/c1-23-13-6-5-10(16)8-12(13)15(20)24-18-14(17)9-3-2-4-11(7-9)19(21)22/h2-8H,1H3,(H2,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHFXMKVMQDZHLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)ON=C(C2=CC(=CC=C2)[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)Cl)C(=O)O/N=C(/C2=CC(=CC=C2)[N+](=O)[O-])\N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{[(5-chloro-2-methoxyphenyl)carbonyl]oxy}-3-nitrobenzenecarboximidamide typically involves multiple steps. One common method involves the reaction of 5-chloro-2-methoxyphenyl isocyanate with 3-nitrobenzenecarboximidamide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the efficiency and yield of the production process. Safety measures are crucial due to the potential hazards associated with the reagents and intermediates used in the synthesis.

Chemical Reactions Analysis

Types of Reactions

N’-{[(5-chloro-2-methoxyphenyl)carbonyl]oxy}-3-nitrobenzenecarboximidamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N’-{[(5-chloro-2-methoxyphenyl)carbonyl]oxy}-3-nitrobenzenecarboximidamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N’-{[(5-chloro-2-methoxyphenyl)carbonyl]oxy}-3-nitrobenzenecarboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The presence of functional groups such as nitro and chloro can influence its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-2-methoxyphenyl isocyanate
  • 3-nitrobenzenecarboximidamide
  • 4-chloro-2-isocyanato-1-methoxybenzene

Uniqueness

N’-{[(5-chloro-2-methoxyphenyl)carbonyl]oxy}-3-nitrobenzenecarboximidamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties

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